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Compound of Interest

Compound Name: 2'-Deoxycytidine-15N3

Cat. No.: B15598703 Get Quote

An in-depth exploration of the chemical properties, experimental applications, and synthesis of

the stable isotope-labeled nucleoside, 2'-Deoxycytidine-¹⁵N₃, a critical tool in biomolecular

research and pharmaceutical development.

This technical guide provides a comprehensive overview of 2'-Deoxycytidine-¹⁵N₃, a non-

radioactive, stable isotope-labeled version of the natural DNA component, 2'-deoxycytidine.

The incorporation of three ¹⁵N atoms into the cytidine base makes it an invaluable tracer for a

variety of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy and mass spectrometry (MS). Its ability to mimic the behavior of its unlabeled

counterpart while being distinguishable by its mass allows for precise tracking and

quantification in complex biological systems. This guide is intended for researchers, scientists,

and drug development professionals who are looking to leverage the power of stable isotope

labeling in their work.

Core Chemical Properties
2'-Deoxycytidine-¹⁵N₃ shares the same fundamental chemical structure as its natural analogue,

with the key difference being the enrichment of the nitrogen atoms with the ¹⁵N isotope. This

isotopic substitution results in a predictable increase in its molecular weight without altering its

chemical reactivity.
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Property Value Source

Molecular Formula C₉H₁₃¹⁵N₃O₄ [1]

Molecular Weight ~230.19 g/mol [1]

Exact Mass 230.08171059 Da [1]

IUPAC Name
4-(¹⁵N)azanyl-1---INVALID-

LINK--pyrimidin-2-one
[1]

Isotopic Purity Typically ≥98% [2][3]

Appearance White to off-white solid

Solubility
Soluble in water and polar

organic solvents

Experimental Protocols and Applications
The unique properties of 2'-Deoxycytidine-¹⁵N₃ make it a versatile tool in a range of

experimental applications, from the detailed structural analysis of DNA to the quantitative

assessment of metabolic pathways.

Quantitative Analysis by Liquid Chromatography-
Tandem Mass Spectrometry (LC-MS/MS)
2'-Deoxycytidine-¹⁵N₃ is widely employed as an internal standard for the accurate quantification

of endogenous 2'-deoxycytidine in biological matrices such as plasma, urine, and tissue

homogenates. The stable isotope dilution method is the gold standard for quantitative mass

spectrometry, offering high precision and accuracy by correcting for sample loss during

preparation and variations in instrument response.

Detailed Experimental Protocol for Quantification of 2'-Deoxycytidine in DNA Hydrolysates:

DNA Extraction: Isolate genomic DNA from the biological sample of interest using a

commercial DNA extraction kit.
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DNA Quantification: Determine the concentration and purity of the extracted DNA using UV-

Vis spectrophotometry.

Internal Standard Spiking: Add a known amount of 2'-Deoxycytidine-¹⁵N₃ solution to a

specific amount of the extracted DNA.

Enzymatic Hydrolysis: Digest the DNA to its constituent nucleosides by adding a cocktail of

enzymes, such as nuclease P1 and alkaline phosphatase, in an appropriate buffer. Incubate

the mixture at 37°C for 1-2 hours.

Protein Precipitation: Stop the enzymatic reaction and precipitate proteins by adding a cold

organic solvent (e.g., acetonitrile). Centrifuge the sample to pellet the precipitated proteins.

Sample Preparation for LC-MS/MS: Transfer the supernatant containing the nucleosides to a

new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in

the mobile phase used for the LC separation.

LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system.

Chromatographic Separation: Use a suitable C18 reversed-phase column to separate 2'-

deoxycytidine from other components in the sample. A gradient elution with water and

methanol/acetonitrile, both containing a small amount of formic acid, is typically used.

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray

ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both

unlabeled 2'-deoxycytidine and the ¹⁵N₃-labeled internal standard. The most common

fragmentation is the neutral loss of the deoxyribose sugar moiety.

Quantification: The concentration of endogenous 2'-deoxycytidine is determined by

calculating the peak area ratio of the analyte to the internal standard and comparing it to a

standard curve prepared with known concentrations of unlabeled 2'-deoxycytidine and a

fixed concentration of the ¹⁵N₃-labeled internal standard.
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Caption: Workflow for the quantification of 2'-deoxycytidine using LC-MS/MS with a ¹⁵N₃-

labeled internal standard.

Biomolecular NMR Spectroscopy for Structural and
Interaction Studies
The incorporation of ¹⁵N labels into DNA provides a powerful tool for NMR spectroscopy to

study the structure, dynamics, and interactions of DNA with other molecules, such as proteins

and small molecule drugs.[4][5] The ¹⁵N nucleus has a spin of 1/2, which is ideal for high-

resolution NMR. The large one-bond ¹H-¹⁵N coupling can be utilized in various multi-

dimensional NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence

(HSQC) experiment, to resolve and assign specific nitrogen and proton resonances in the DNA

molecule.

Detailed Experimental Protocol for ¹H-¹⁵N HSQC of a DNA Oligonucleotide:

Synthesis and Purification of ¹⁵N-labeled DNA: Synthesize the DNA oligonucleotide of

interest using standard phosphoramidite chemistry, incorporating the 2'-Deoxycytidine-¹⁵N₃

phosphoramidite at the desired positions. Purify the synthesized oligonucleotide using
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techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel

electrophoresis (PAGE).

Sample Preparation: Dissolve the purified ¹⁵N-labeled DNA in a suitable NMR buffer (e.g.,

phosphate buffer with NaCl) in 90% H₂O/10% D₂O. The D₂O is necessary for the

spectrometer's lock system. The final sample concentration should be in the range of 0.1 to 1

mM.

NMR Spectrometer Setup:

Tune and match the NMR probe for ¹H and ¹⁵N frequencies.

Optimize the shim currents to achieve a homogeneous magnetic field.

Calibrate the 90° pulse widths for both ¹H and ¹⁵N.

Acquisition of ¹H-¹⁵N HSQC Spectrum:

Use a standard sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence.

Set the spectral widths in both the ¹H and ¹⁵N dimensions to cover the expected chemical

shift ranges of the imino and amino protons and the corresponding nitrogen atoms.

The number of scans and the number of increments in the indirect dimension will depend

on the sample concentration and the desired resolution.

Data Processing and Analysis:

Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This

involves Fourier transformation, phase correction, and baseline correction.

Analyze the resulting 2D spectrum to identify cross-peaks corresponding to the ¹H-¹⁵N

correlations of the labeled cytidines. Chemical shift perturbations upon the addition of a

binding partner can provide information about the binding site and conformational

changes.
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Caption: General workflow for a ¹H-¹⁵N HSQC NMR experiment on a ¹⁵N-labeled DNA

oligonucleotide.
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Metabolic Flux Analysis and Drug Development
Stable isotope tracers like 2'-Deoxycytidine-¹⁵N₃ are instrumental in metabolic flux analysis,

allowing researchers to trace the fate of nucleosides through various metabolic pathways.[6]

This is particularly relevant in cancer research and drug development, where understanding

how cancer cells utilize and metabolize nucleosides can lead to the development of novel

therapeutic strategies.[7][8] For instance, by tracking the incorporation of ¹⁵N from 2'-

Deoxycytidine-¹⁵N₃ into DNA, researchers can quantify the activity of the nucleotide salvage

pathway.

The nucleotide salvage pathway is a metabolic route that recycles nucleobases and

nucleosides from the degradation of DNA and RNA. In many cancer cells, this pathway is

upregulated to meet the high demand for nucleotides required for rapid proliferation.
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Caption: The nucleotide salvage pathway for 2'-deoxycytidine, traced with ¹⁵N labeling.

By using 2'-Deoxycytidine-¹⁵N₃ in cell culture or in vivo studies, researchers can measure the

rate of its incorporation into the DNA of cancer cells. This information can be used to assess

the activity of the salvage pathway and to evaluate the efficacy of drugs that target this

pathway.

Synthesis of 2'-Deoxycytidine-¹⁵N₃
The chemical synthesis of isotopically labeled nucleosides is a complex multi-step process.

While several methods exist for the synthesis of labeled cytidine derivatives, a common

approach for introducing the ¹⁵N labels into the cytidine ring involves starting from a readily

available precursor and building the labeled heterocycle.

A general strategy for the synthesis of [¹⁵N₃]-2'-deoxycytidine can be envisioned as follows:
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Synthesis of the labeled pyrimidine ring: This can be achieved by using ¹⁵N-labeled starting

materials such as [¹⁵N₂]urea or [¹⁵N]ammonia. For example, condensation reactions

involving these labeled precursors can be used to construct the pyrimidine ring with the

desired ¹⁵N atoms.

Glycosylation: The synthesized ¹⁵N-labeled cytosine base is then coupled to a protected

deoxyribose sugar derivative. This is a crucial step that establishes the N-glycosidic bond.

Deprotection: The protecting groups on the sugar and the exocyclic amine of cytosine are

removed to yield the final product, 2'-Deoxycytidine-¹⁵N₃.

Alternative approaches may involve the chemical transformation of other labeled nucleosides.

For instance, labeled uridine can be converted to labeled cytidine through a series of chemical

modifications.[9] The specific synthetic route chosen will depend on the desired labeling pattern

and the availability of starting materials.

Conclusion
2'-Deoxycytidine-¹⁵N₃ is a powerful and versatile tool for researchers in the fields of molecular

biology, biochemistry, and drug development. Its use as an internal standard in mass

spectrometry enables highly accurate quantification of 2'-deoxycytidine in biological systems. In

NMR spectroscopy, it provides a means to probe the structure and dynamics of DNA and its

interactions with other molecules at an atomic level. Furthermore, its application as a tracer in

metabolic studies is shedding new light on important biological processes, such as the

nucleotide salvage pathway, and is aiding in the development of novel therapeutic

interventions. This technical guide has provided an overview of the key chemical properties,

experimental protocols, and applications of 2'-Deoxycytidine-¹⁵N₃, with the aim of facilitating its

effective use in scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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